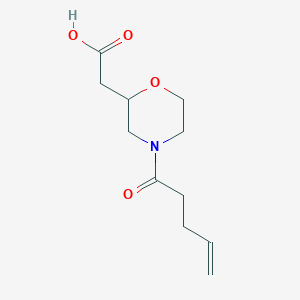![molecular formula C13H16ClNO5S B7579886 2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579886.png)
2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid, also known as CMS121, is a chemical compound with potential therapeutic applications. The compound has been the subject of extensive scientific research due to its unique properties and potential benefits.
作用机制
The exact mechanism of action of 2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid is not fully understood. However, it is believed that the compound may act by modulating the activity of certain enzymes and receptors in the brain and other tissues.
Biochemical and Physiological Effects
Studies have shown that 2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has a number of biochemical and physiological effects. The compound has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and acetylcholine. Additionally, 2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has been shown to reduce the levels of certain inflammatory cytokines, such as TNF-alpha and IL-6.
实验室实验的优点和局限性
One of the main advantages of 2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid for lab experiments is its relatively low toxicity. The compound has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. Additionally, 2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid is relatively easy to synthesize, making it a convenient compound for use in laboratory experiments.
One limitation of 2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of the compound is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are a number of potential future directions for research on 2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid. One area of interest is the potential use of the compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid and to identify potential new therapeutic applications for the compound. Finally, research is needed to determine the optimal dosing and administration strategies for 2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid in order to maximize its therapeutic potential.
合成方法
2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid can be synthesized through a multi-step process involving the reaction of morpholine with 4-chloro-2-methylbenzenesulfonyl chloride. The resulting intermediate is then reacted with glycine to yield 2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid.
科学研究应用
2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
2-[4-(4-chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5S/c1-9-6-10(14)2-3-12(9)21(18,19)15-4-5-20-11(8-15)7-13(16)17/h2-3,6,11H,4-5,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPNACYFOHSLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCOC(C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-1-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]pyrimidine-2,4-dione](/img/structure/B7579805.png)

![3-[(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)methyl]benzoic acid](/img/structure/B7579821.png)
![2-[[3-(4-Fluorophenyl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579824.png)
![(2R)-2-(8-oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)butanoic acid](/img/structure/B7579839.png)
![2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579869.png)
![2-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579878.png)
![2-[[3-(Furan-2-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579879.png)
![2-[2-[(2-Thiophen-3-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579892.png)
![2-[4-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]ethanamine](/img/structure/B7579899.png)
![2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]morpholin-2-yl]acetic acid](/img/structure/B7579907.png)
![2-[4-[Methyl(2,2,2-trifluoroethyl)carbamoyl]morpholin-2-yl]acetic acid](/img/structure/B7579915.png)
![4-[2-(2-Aminoethyl)-1,3-thiazole-4-carbonyl]piperazin-2-one](/img/structure/B7579917.png)
![2-[4-(2,5-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579918.png)